1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride
Description
1-[(Dibenzylamino)methyl]cyclopropan-1-ol hydrochloride is a cyclopropane-based amino alcohol hydrochloride salt. Its structure comprises:
- A strained cyclopropane ring with a hydroxyl (-OH) group at the 1-position.
- A dibenzylamino group (-N(CH₂Ph)₂) attached via a methylene (-CH₂-) linker.
- A hydrochloride salt to enhance solubility and stability.
The strained cyclopropane ring may confer unique conformational rigidity, while the dibenzylamino group could modulate lipophilicity and receptor interactions .
Properties
Molecular Formula |
C18H22ClNO |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17;/h1-10,20H,11-15H2;1H |
InChI Key |
UGGYSALJPLAMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Yields Table
| Step / Reaction Type | Reagents and Conditions | Solvent | Temperature | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Titanium-mediated cyclopropanol formation | Ethyl 2-(dibenzylamino)acetate + Ti(OiPr)4 + EtMgBr | THF / Diethyl ether | 0–20 °C, then RT | Argon/N2 | 44–50 | Stir overnight, quench with NH4Cl, extract, silica gel chromatography |
| Reductive N-benzylation | Compound 50 + PhCHO + NaBH4 | MeOH | Room temperature | N2 | Not specified | Partial deprotection of OH; TBDMS protection recommended |
| Hydroxy protection (TBDMS protection) | TBDMSCl + Et3N + DMAP | CH2Cl2 | Room temperature | N2 | 75 | Protects hydroxy group to prevent deprotection during further steps |
| Alkylation with methyl iodide | NaH (60% in mineral oil) + MeI | THF | 0 °C to RT | N2 | 14.1–33 | Reaction times 1–3 hours; purification by silica gel chromatography |
| Phosphonate coupling | Potassium carbonate + diethyl α-chloromethylphosphonate or LiOtBu + diethyl p-toluenesulfonyloxymethylphosphonate | DMF / THF | 60 °C | N2 | 85–87.5 | High yields; reaction monitored by TLC |
| N,N-Dibenzylamide synthesis | TBDMSCl + imidazole + DCC + HOBT + dibenzylamine | DMF | 20–60 °C | Ambient | 49 | "One-pot" synthesis from N-benzylserine |
| Allylation of amide derivative | Allyl bromide + K2CO3 | MeCN | 60 °C | Ambient | 64 | Yields N-allyl derivative |
Research Outcomes and Observations
The titanium-mediated cyclopropanation remains the cornerstone for constructing the cyclopropanol core, with Kulinkovich-type reactions providing moderate yields but high versatility.
Protection of the hydroxy group is critical to prevent side reactions during reductive N-alkylation, as unprotected cyclopropanols are prone to deprotection and ring-opening under reductive conditions.
Alkylation reactions on the nitrogen atom using sodium hydride and alkyl halides yield moderate to low yields, indicating possible steric hindrance or competing side reactions.
Phosphonate coupling reactions proceed efficiently under basic conditions, providing functionalized derivatives useful for further synthetic elaborations.
The synthetic route allows for the preparation of various derivatives, including N-allyl and N,N-dibenzyl-protected amides, expanding the compound's utility in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(Dibenzylamino)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Cyclopropane Cores
Key Observations :
- Core Flexibility: Cyclopropanol derivatives exhibit greater rigidity than cyclopropanamine analogues, which may influence binding affinity in biological targets .
Analogues with Dibenzylamino Substituents on Alternative Cores
Key Observations :
- Biological Relevance: Dibenzylamino-substituted cyclohexanols show anticancer activity, suggesting the substituent’s role in cytotoxicity .
Biological Activity
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is a chemical compound with the molecular formula CHNO·HCl, characterized by its unique cyclopropane structure and dibenzylamino substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and neuroprotective applications.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 267.37 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 277.1 °C
- LogP : 2.33 (indicating moderate lipophilicity)
Biological Activities
Research indicates that 1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound may inhibit cancer cell proliferation. A notable study evaluated its effects on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism appears to involve the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Neuroprotective Effects
In neuropharmacological studies, the compound has been shown to protect against oxidative stress-induced neuronal damage. In vitro assays using SH-SY5Y neuroblastoma cells indicated that treatment with 1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride reduced reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions .
The biological activity of this compound is believed to be influenced by its structural features:
- Cyclopropanol Moiety : The strained cyclopropane ring may enhance reactivity with biological targets.
- Dibenzylamino Group : This bulky group may facilitate interactions with specific receptors or enzymes involved in cellular signaling pathways.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the effects of various dibenzylamino derivatives on cancer cells. The results indicated that compounds with similar structures to 1-[(dibenzylamino)methyl]cyclopropan-1-ol displayed potent anticancer activity, particularly against breast and lung cancer cell lines. The study highlighted the importance of the dibenzylamino group in enhancing cytotoxicity .
Case Study 2: Neuroprotection in Animal Models
In vivo studies utilizing rodent models of neurodegeneration demonstrated that administration of the hydrochloride salt form improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Dibenzylamino)propan-2-ol | Propanol derivative | More flexible due to longer alkane chain |
| 1-(Phenylmethyl)cyclopropan-1-ol | Single benzyl group | Simpler structure, potentially different reactivity |
| 1-Amino-cyclopropanol | Amino group instead of dibenzyl | Lacks bulky groups, affecting solubility |
The unique combination of cyclopropane ring strain and bulky dibenzylamino groups in 1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride may contribute to its distinct biological activities compared to structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(Dibenzylamino)methyl]cyclopropan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropanation strategies using diazo compounds or vinyl ethers, followed by functionalization of the cyclopropane ring. For example, dibenzylamine can be introduced via reductive amination or nucleophilic substitution. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reagents like NaBH4 for reductions. Yield optimization often requires iterative adjustments to these parameters .
- Critical Analysis : Evidence from structurally similar cyclopropane derivatives (e.g., methyl 4-(aminomethyl)cyclopropane carboxylate hydrochloride) highlights that using Lewis acids (e.g., BF3·OEt2) improves regioselectivity during cyclopropanation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- 1H/13C NMR : Key markers include the cyclopropane ring protons (δ 0.8–1.5 ppm, split into multiplets due to ring strain) and the benzyl groups (δ 7.2–7.4 ppm aromatic protons). The aminomethyl group (–CH2N–) typically resonates at δ 2.8–3.2 ppm .
- IR Spectroscopy : Stretching vibrations for the hydroxyl group (νO–H ~3200–3400 cm⁻¹) and tertiary amine (νC–N ~1200 cm⁻¹) confirm functional groups .
- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 368.2) .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, Evans oxazolidinones can induce asymmetry during cyclopropanation. Alternatively, kinetic resolution using lipases (e.g., CAL-B) has been reported for related aminocyclopropane derivatives. Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) is critical .
- Case Study : details the use of (1R,2R)-2-(aminomethyl)cyclopentanol hydrochloride, where asymmetric hydrogenation with a Ru-BINAP catalyst achieved >90% ee. Similar strategies could be adapted for the target compound .
Q. What strategies are employed to resolve contradictions in reported biological activities across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
Standardized Assays : Use validated models (e.g., HEK293 cells for receptor binding) and include positive controls (e.g., known enzyme inhibitors).
Batch Consistency : Ensure synthetic batches are >95% pure (via HPLC) and characterized identically (e.g., same salt form).
Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. saline) or dosage ranges. For example, halogen substituent positioning (as in ) significantly alters bioactivity, which may explain discrepancies .
Q. How does the compound’s cyclopropane ring influence its pharmacokinetic properties and target binding?
- Methodological Answer : The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Computational docking (e.g., AutoDock Vina) predicts that the rigid ring structure promotes van der Waals interactions with hydrophobic enzyme pockets. For example, shows that cyclopropane-containing analogs exhibit higher affinity for GABA receptors compared to cyclohexane derivatives .
- Experimental Validation : Radioligand displacement assays (e.g., using [3H]-muscimol) quantify receptor affinity. Structure-activity relationship (SAR) studies can further refine the pharmacophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
